molecular formula C11H17ClN2 B13674519 (1-Benzylazetidin-3-yl)methanamine hydrochloride

(1-Benzylazetidin-3-yl)methanamine hydrochloride

Cat. No.: B13674519
M. Wt: 212.72 g/mol
InChI Key: FLHSDEUIMCDGDW-UHFFFAOYSA-N
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Description

(1-Benzylazetidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylazetidin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Formation of Methanamine Group: The methanamine group is introduced through reductive amination reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylazetidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(1-Benzylazetidin-3-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Benzylazetidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride
  • (1-Benzylazetidin-3-yl)methanamine dihydrochloride

Comparison

Compared to similar compounds, (1-Benzylazetidin-3-yl)methanamine hydrochloride may exhibit unique properties due to differences in its molecular structure. These differences can affect its reactivity, biological activity, and potential applications. For example, the presence of different substituents on the azetidine ring can lead to variations in chemical behavior and interactions with other molecules.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structural features and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and uncover new uses for this intriguing compound.

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

(1-benzylazetidin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H

InChI Key

FLHSDEUIMCDGDW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CN.Cl

Origin of Product

United States

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